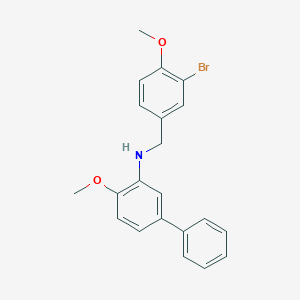![molecular formula C15H17FN2O3 B4995344 N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as DFEOM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazole derivatives and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide inhibits FAAH by binding to the enzyme's active site and blocking its activity. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have antidepressant and anxiolytic effects. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potent inhibition of FAAH, which can lead to a variety of physiological effects. However, this compound can also have off-target effects, and its use should be carefully controlled to avoid unwanted effects. In addition, this compound is a synthetic compound and may not accurately reflect the effects of endocannabinoids in vivo.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the potential therapeutic applications of this compound in the treatment of pain, inflammation, and mood disorders should be further explored.
Métodos De Síntesis
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide can be synthesized by following the procedure described by R. H. Grubbs et al. (J. Org. Chem. 2006, 71, 9976-9981). The synthesis involves the reaction of 3-fluorophenol with diethyl oxalate to form 3-fluorophenyl diethyl oxalate, which is then reacted with ethylamine to form the intermediate 2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. This intermediate is then reacted with diethylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been used in a variety of scientific research studies. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have a variety of therapeutic effects.
Propiedades
IUPAC Name |
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-3-18(4-2)15(19)13-9-21-14(17-13)10-20-12-7-5-6-11(16)8-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJOFFVXZNSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=COC(=N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)


![diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995356.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)